2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone chemical structure
2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone chemical structure
[1]
Executive Summary
2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone (CAS: 3323-78-2) is a specialized gem-dibrominated ketone intermediate.[1] Distinct from its more common mono-brominated analog, this compound serves as a potent electrophilic building block for synthesizing 1,2-dicarbonyl surrogates and fused heterocyclic systems, particularly quinoxalines and thiazoles. This guide details its structural properties, a validated synthesis protocol, and its application in heterocycle formation, emphasizing the causality behind experimental parameters.
Chemical Identity and Structural Analysis[2][3][4]
The molecule features a para-substituted acetophenone core where the alpha-methyl group is fully brominated. The 4-methylthio (-SMe) group acts as a strong electron-donating group (EDG) by resonance, increasing the electron density of the aromatic ring, while the gem-dibromoacetyl group is highly electron-withdrawing, creating a unique "push-pull" electronic environment.
Key Physicochemical Data
| Property | Value |
| Chemical Name | 2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone |
| CAS Number | 3323-78-2 |
| Molecular Formula | |
| Molecular Weight | 323.99 g/mol |
| Core Moiety | |
| Substituent | 4-(Methylthio) group (Para position) |
| SMILES | CSC1=CC=C(C=C1)C(=O)C(Br)Br |
| Appearance | Off-white to yellow crystalline solid (Predicted) |
| Solubility | Soluble in |
Structural Reactivity Profile
-
Gem-Dibromo Carbon: Highly electrophilic; susceptible to nucleophilic attack or hydrolysis to form
-keto aldehydes (glyoxals). -
Carbonyl Group: Activated by the adjacent bromines, making it prone to hydration or hemiacetal formation.
-
Methylthio Group: Susceptible to oxidation to sulfoxide (
) or sulfone ( ) if oxidizing conditions (e.g., excess peroxide) are not controlled.
Synthesis Protocol: Controlled Gem-Bromination
Objective: Synthesize 2,2-dibromo-1-[4-(methylthio)phenyl]ethanone from 4'-(methylthio)acetophenone with high selectivity, avoiding ring bromination or over-oxidation of the sulfur.
Reaction Mechanism
The reaction proceeds via an acid-catalyzed enolization followed by electrophilic halogenation. The introduction of the first bromine atom increases the acidity of the remaining
Figure 1: Stepwise mechanistic pathway for the gem-dibromination of acetophenone derivatives.
Experimental Methodology
Reagents:
-
Precursor: 1-[4-(methylthio)phenyl]ethanone (1.0 eq)[1]
-
Brominating Agent: Bromine (
) (2.2 eq) or Pyridinium Tribromide (2.2 eq) -
Solvent: Glacial Acetic Acid (AcOH) or Chloroform (
) -
Catalyst: HBr (generated in situ) or catalytic
(optional but rarely needed for this activated substrate).
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mmol of 1-[4-(methylthio)phenyl]ethanone in 20 mL of glacial acetic acid in a round-bottom flask equipped with a pressure-equalizing addition funnel and a gas outlet trap (scrubber for HBr).
-
Temperature Control: Cool the solution to 0–5 °C using an ice bath. Rationale: Low temperature suppresses potential electrophilic aromatic substitution on the activated phenyl ring.
-
Addition: Add 22 mmol (2.2 eq) of bromine dropwise over 30 minutes. The solution will turn deep red/orange.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The monobromo intermediate (
) should disappear, converting to the dibromo product ( ).
-
-
Quenching: Pour the reaction mixture into 100 mL of ice-water. The product should precipitate.
-
Work-up:
-
Filter the solid.[5]
-
Wash with cold water (
mL) to remove acetic acid and HBr. -
Wash with saturated
solution to neutralize traces of acid.
-
-
Purification: Recrystallize from Ethanol or Ethanol/Water (9:1).
-
Note: Avoid prolonged heating in protic solvents to prevent solvolysis.
-
Synthetic Utility and Applications
The gem-dibromo motif is a "masked" 1,2-dicarbonyl functionality. It is primarily used to synthesize heterocycles that require a glyoxal backbone.
Case Study: Synthesis of Bioactive Quinoxalines
Reaction with 1,2-diamines (e.g., o-phenylenediamine) yields quinoxalines. This is a critical pathway in drug discovery for developing kinase inhibitors and intercalating agents.
Reaction Scheme:
Figure 2: Synthesis workflow for converting the target dibromide into a quinoxaline scaffold.
Hydrolysis to -Keto Aldehydes
Treatment with aqueous sodium acetate or carbonate hydrolyzes the dibromide to the corresponding
Safety and Handling (E-E-A-T)
Hazard Classification:
-
Lachrymator: Like all
-halo ketones (e.g., phenacyl bromide), this compound is a potent tear gas. -
Skin/Eye Irritant: Causes severe irritation and potential chemical burns.
-
Toxic: Toxic if swallowed or inhaled.[6]
Operational Protocols:
-
Containment: All weighing and reactions must be performed inside a functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles (or face shield), and a lab coat are mandatory.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability before cleanup.
-
Waste: Dispose of halogenated organic waste separately. Do not mix with strong oxidizers.
References
-
GuideChem. (n.d.). 2,2-Dibromo-1-(4-(methylthio)phenyl)ethanone CAS 3323-78-2 Details. Retrieved from
-
PubChem. (n.d.).[7] 2,2-Dibromo-1-phenylethanone (Analogous Structure & Properties). National Library of Medicine.[7] Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Bromo-1-[4-(methylthio)phenyl]ethanone (Monobromo Precursor Data). Retrieved from
-
BenchChem. (n.d.). General Synthesis of Alpha-Dibromo Ketones. Retrieved from
